molecular formula C12H12N2O2 B063394 6-Benzyloxymethyl-4-hydroxypyrimidine CAS No. 188177-37-9

6-Benzyloxymethyl-4-hydroxypyrimidine

Cat. No. B063394
M. Wt: 216.24 g/mol
InChI Key: QKUDVCRFJAGXAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Benzyloxymethyl-4-hydroxypyrimidine is a compound that has garnered interest in the field of organic chemistry due to its potential applications in various areas, including the synthesis of biologically active molecules and materials science. Although not directly studied, compounds structurally related to 6-Benzyloxymethyl-4-hydroxypyrimidine, such as 4,6-disubstituted pyrimidines and their derivatives, have been extensively explored for their chemical reactivity, synthesis methods, and potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of pyrimidine derivatives, including those structurally similar to 6-Benzyloxymethyl-4-hydroxypyrimidine, often involves condensation reactions of amidines with β-diketones or β-keto esters. For instance, Kuvaeva et al. (2020) described a method for producing new 6-hydroxypyrimidin-4(3Н)-ones, showcasing the versatility of pyrimidine synthesis methods (Kuvaeva et al., 2020).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can engage in various intermolecular interactions, including hydrogen bonding. Glidewell et al. (2003) discussed hydrogen bonding in pyrimidine derivatives, highlighting the role of N-H...N and pi-pi stacking interactions in determining the molecular and supramolecular structure of these compounds (Glidewell et al., 2003).

Scientific Research Applications

  • Anti-inflammatory Activities

    • Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
    • Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
    • Several research groups attempted to design novel pyrimidine-based NF-κB and cytokines inhibitors for their possible application as anti-inflammatory agents .
  • Heavy Metal Ion Removal

    • Pyrimidines can be used in the fabrication of porous and ionically surface-modified biochar-based alginate polymer networks composite (SBPC) through air drying .
    • The SBPC demonstrated high copper binding capacities .
    • SBPC showed remarkable stability, up to 10 desorption cycles, and achieved 98% Cu 2+ adsorption efficiency and 91.0% desorption .
  • Synthesis of 4-Arylpyrimidines

    • An oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines .
    • Activation of acetophenone-formamide conjugates enables the synthesis of 4-arylpyrimidines .
  • Fabrication of Pyrimidine Derivatives

    • A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .
    • The procedure can be successfully applied to the efficient synthesis of mono- and disubstituted pyrimidine derivatives, using methyl ketone derivatives instead of enamines .
  • Development of Anti-Inflammatory Agents

    • Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
  • Biochemical for Proteomics Research

    • “6-Benzyloxymethyl-4-hydroxypyrimidine” is used as a biochemical for proteomics research .

Future Directions

The future directions of “6-Benzyloxymethyl-4-hydroxypyrimidine” and similar compounds could involve further exploration of their potential applications in various fields, such as proteomics research .

properties

IUPAC Name

4-(phenylmethoxymethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c15-12-6-11(13-9-14-12)8-16-7-10-4-2-1-3-5-10/h1-6,9H,7-8H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKUDVCRFJAGXAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2=CC(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90632617
Record name 6-[(Benzyloxy)methyl]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90632617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Benzyloxymethyl-4-hydroxypyrimidine

CAS RN

188177-37-9
Record name 6-[(Benzyloxy)methyl]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90632617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.